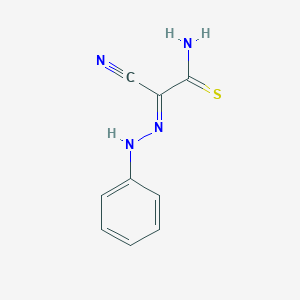![molecular formula C7H14O2 B156428 [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol CAS No. 131614-91-0](/img/structure/B156428.png)
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol, also known as isopropyl glycidyl ether, is a chemical compound with a molecular formula of C7H14O2. It is commonly used as a solvent in organic synthesis due to its low toxicity and high reactivity. In recent years, it has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the epoxide group.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol. However, it is known to have low toxicity and is not expected to have significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol has several advantages for use in lab experiments. It is a highly reactive solvent that can be used in a wide range of organic reactions. It is also relatively non-toxic compared to other solvents, making it safer to handle. However, its reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Orientations Futures
There are several potential future directions for research on [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol. One area of interest is its use as a solvent in the synthesis of chiral compounds. Another potential application is as a building block in the synthesis of polymeric materials with unique properties. Additionally, further research is needed to better understand its mechanism of action and potential uses in various fields.
Méthodes De Synthèse
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol can be synthesized through the reaction between [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol alcohol and epichlorohydrin in the presence of a strong base such as sodium hydroxide. The resulting product is then purified through distillation or extraction.
Applications De Recherche Scientifique
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol has been used in various scientific research applications due to its unique properties. It has been used as a solvent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and flavorings. It has also been used as a reagent in the preparation of chiral epoxides and as a building block in the synthesis of polymeric materials.
Propriétés
Numéro CAS |
131614-91-0 |
|---|---|
Nom du produit |
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol |
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-5(2)3-6-7(4-8)9-6/h5-8H,3-4H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
TWUZZZWSLBSFGG-BQBZGAKWSA-N |
SMILES isomérique |
CC(C)C[C@H]1[C@@H](O1)CO |
SMILES |
CC(C)CC1C(O1)CO |
SMILES canonique |
CC(C)CC1C(O1)CO |
Synonymes |
Oxiranemethanol, 3-(2-methylpropyl)-, (2S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



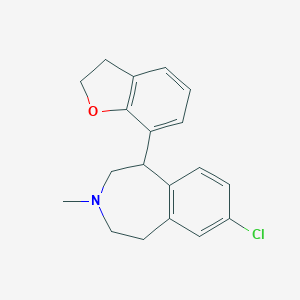
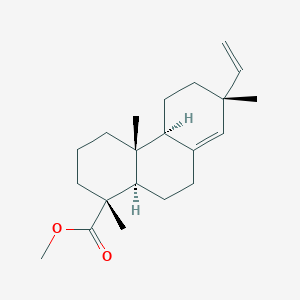
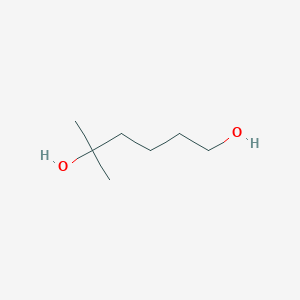
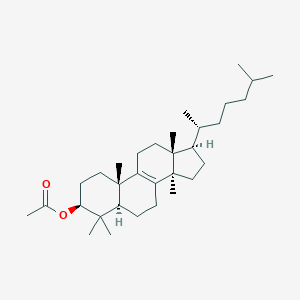
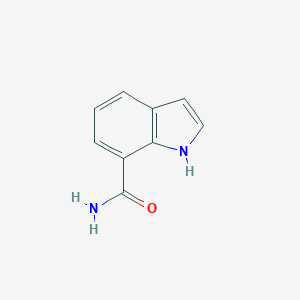
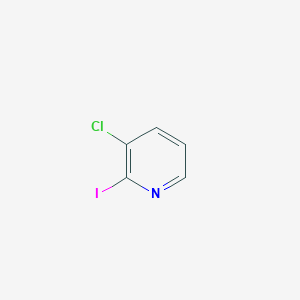
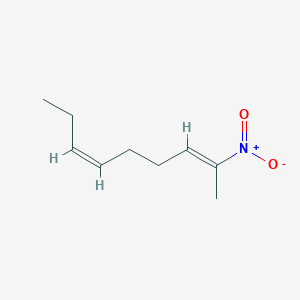
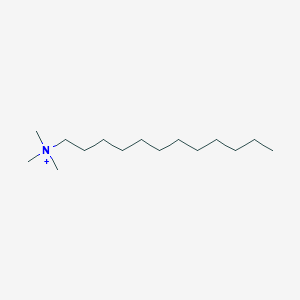
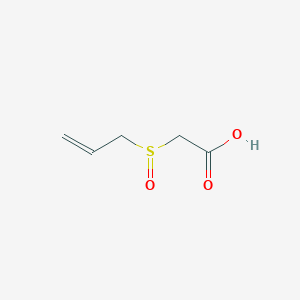
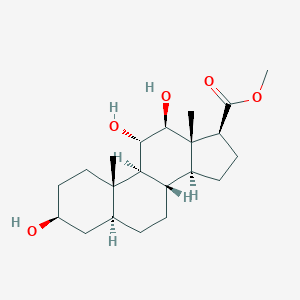
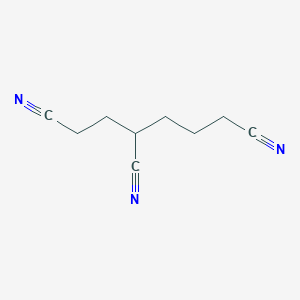
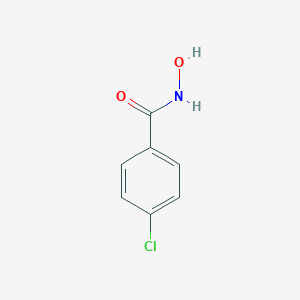
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
